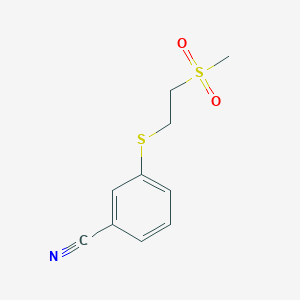
3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile is an organic compound with the molecular formula C10H11NO2S2 It is a derivative of benzonitrile, where the benzene ring is substituted with a nitrile group and a thioether group containing a methylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzonitrile with a suitable thioether precursor. For example, the reaction of benzonitrile with 2-(methylsulfonyl)ethylthiol in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and methanol.
Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.
Substitution: Ammonia, water, acids, and bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Amides, carboxylic acids.
Scientific Research Applications
3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, lacking the thioether and methylsulfonyl groups.
2-(Methylsulfonyl)ethylthiol: The thioether precursor used in the synthesis.
Sulfoxides and Sulfones: Oxidized derivatives of the thioether group.
Uniqueness
3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile is unique due to the presence of both a nitrile group and a thioether group with a methylsulfonyl moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11NO2S2 |
|---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
3-(2-methylsulfonylethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C10H11NO2S2/c1-15(12,13)6-5-14-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6H2,1H3 |
InChI Key |
GRYYPYRRCCXFLF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCSC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















